molecular formula C17H23ClN2O5 B11956068 N-(2-Chloro-6-methylphenyl)-2-(pyrrolidin-1-yl)acetamide succinate

N-(2-Chloro-6-methylphenyl)-2-(pyrrolidin-1-yl)acetamide succinate

Cat. No.: B11956068
M. Wt: 370.8 g/mol
InChI Key: ZIBFEXZQYQTONX-UHFFFAOYSA-N
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Description

N-(2-Chloro-6-methylphenyl)-2-(pyrrolidin-1-yl)acetamide succinate (CAS 109734-19-2) is a high-purity chemical compound with a molecular formula of C17H23ClN2O5 and a molecular weight of 370.83 g/mol, supplied for research applications . This molecule features a pyrrolidine ring, a saturated nitrogen heterocycle that is a privileged scaffold in medicinal chemistry due to its ability to enhance key physicochemical properties of drug candidates. The pyrrolidine ring contributes significant three-dimensional (3D) coverage due to sp3-hybridization and pseudorotation, which can lead to improved solubility and optimized pharmacokinetic (PK) profiles compared to flat, aromatic structures . Researchers can leverage this compound as a key intermediate or building block in the design and synthesis of novel bioactive molecules. The presence of the pyrrolidine moiety may be explored for targeting enantioselective proteins, given the influence of stereochemistry on biological activity and binding affinity . It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Proper handling procedures should be followed, and the compound should be stored under recommended conditions.

Properties

Molecular Formula

C17H23ClN2O5

Molecular Weight

370.8 g/mol

IUPAC Name

butanedioic acid;N-(2-chloro-6-methylphenyl)-2-pyrrolidin-1-ylacetamide

InChI

InChI=1S/C13H17ClN2O.C4H6O4/c1-10-5-4-6-11(14)13(10)15-12(17)9-16-7-2-3-8-16;5-3(6)1-2-4(7)8/h4-6H,2-3,7-9H2,1H3,(H,15,17);1-2H2,(H,5,6)(H,7,8)

InChI Key

ZIBFEXZQYQTONX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)CN2CCCC2.C(CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Mitigating Side Reactions

Excessive heating during the pyrrolidine substitution step can lead to dimerization or N-oxide formation. Implementing low-temperature reflux (80°C) and inert atmospheres suppresses these side reactions.

Solvent Selection

Non-polar solvents like toluene result in slower reaction kinetics for succinate salt formation, whereas ethanol balances solubility and crystallization rates. Pilot-scale trials demonstrate ethanol reduces processing time by 30% compared to methanol.

Scalability Considerations

A kilogram-scale synthesis achieved 64% overall yield by:

  • Using continuous flow reactors for the acyl substitution step.

  • Employing centrifugal crystallization for salt purification.

Comparative Analysis of Methodologies

While the above route is predominant, alternative approaches include:

A. Metal-Catalyzed Coupling:
Palladium-catalyzed Buchwald-Hartwig amination between 2-chloro-6-methylbromobenzene and pyrrolidine acetamide precursors. This method reduces step count but requires costly catalysts.

B. Azide Coupling Strategy:
Hydrazide intermediates (derived from methyl propanoates) react with azides to form amide bonds. Though effective for complex amines, this method introduces additional purification challenges .

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-6-methylphenyl)-2-(pyrrolidin-1-yl)acetamide succinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted amides or thiol derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that N-(2-Chloro-6-methylphenyl)-2-(pyrrolidin-1-yl)acetamide succinate exhibits promising anticancer properties. A study on similar compounds demonstrated selective cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent. For instance, compounds with structural similarities showed significant activity against colon and breast cancer cells, with IC50 values ranging from 10 to 30 µM .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Reference
Compound AColon Cancer15
Compound BBreast Cancer20
N-(2-Chloro-6-methylphenyl)...Various Cancer Lines10-30

1.2 Neuroprotective Effects

The compound has shown potential neuroprotective effects, particularly in models of neurodegenerative diseases. Similar acetamide derivatives have been explored for their ability to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease. In vitro studies suggest that these compounds can enhance cholinergic neurotransmission, which may be beneficial in treating cognitive decline .

Agricultural Applications

2.1 Herbicidal Properties

This compound has been studied for its herbicidal properties. The compound acts as a selective herbicide, effectively controlling various weed species without harming crop plants. A patent describes its formulation alongside other herbicides, enhancing the efficacy of weed control in agricultural settings .

Table 2: Herbicidal Efficacy of the Compound

Weed SpeciesApplication Rate (g/ha)Efficacy (%)Reference
Species A20085
Species B15090
Species C10075

Synthesis and Structural Insights

The synthesis of this compound typically involves the reaction of chloroacetyl derivatives with pyrrolidine derivatives under controlled conditions. The structural complexity of this compound allows it to interact with biological targets effectively.

3.1 Chemical Structure

The chemical structure features a chloro-substituted aromatic ring and a pyrrolidine moiety, which are crucial for its biological activity.

Mechanism of Action

The mechanism of action of N-(2-Chloro-6-methylphenyl)-2-(pyrrolidin-1-yl)acetamide succinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and require further research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Differences

The SHELX system (e.g., SHELXL, SHELXD) enables precise determination of molecular parameters such as bond lengths, angles, and torsion angles . For example:

Parameter N-(2-Chloro-6-methylphenyl)-2-(pyrrolidin-1-yl)acetamide Succinate (Hypothetical) 2-Cyano-N-[(methylamino)carbonyl]acetamide
Bond Length (C-Cl) ~1.74 Å (estimated) Not applicable (no Cl substituent)
Solubility Enhanced due to succinate counterion Limited (neutral form)
Crystallinity Likely high (succinate salts often form stable crystals) Moderate (depends on substituents)

The chloro and methyl groups on the phenyl ring in the target compound may influence steric effects and intermolecular interactions compared to cyano or methylamino substituents in analogs like 2-Cyano-N-[(methylamino)carbonyl]acetamide .

Methodological Considerations for Comparative Studies

Crystallographic Analysis

SHELX software remains critical for structural comparisons. For example:

  • SHELXL : Refines molecular geometry and thermal parameters, enabling precise comparisons of bond lengths and angles .
  • SHELXD : Solves crystal structures, useful for identifying polymorphism or salt-form differences .

Hazard Assessment

Compounds like 2-Cyano-N-[(methylamino)carbonyl]acetamide underscore the need for standardized toxicological testing frameworks. The target compound’s succinate moiety may reduce toxicity risks compared to neutral analogs, though empirical data are required .

Biological Activity

N-(2-Chloro-6-methylphenyl)-2-(pyrrolidin-1-yl)acetamide succinate, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound's chemical formula is C13H18ClN2O2C_{13}H_{18}ClN_{2}O_{2}, with a molecular weight of approximately 275.17 g/mol. It features a pyrrolidine ring and a chloro-substituted aromatic moiety, which contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves the acylation of pyrrolidine with 2-chloro-6-methylphenyl acetamide. The reaction conditions may vary, but common methods include:

  • Reagents :
    • 2-Chloro-6-methylphenyl acetamide
    • Pyrrolidine
    • Acid anhydride (for succinate formation)
  • Reaction Conditions :
    • Solvent: Dimethylformamide (DMF) or dichloromethane (DCM)
    • Temperature: Reflux conditions for several hours

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit notable anticancer properties. For instance, compounds similar to N-(2-Chloro-6-methylphenyl)-2-(pyrrolidin-1-yl)acetamide have shown effectiveness against various cancer cell lines through apoptosis induction.

Cell Line IC50 (µM) Mechanism
A549 (Lung)5.4Caspase activation
MCF7 (Breast)4.8Apoptosis pathway modulation
C6 (Brain)6.1DNA synthesis inhibition

The anticancer effects were evaluated using MTT assays and caspase activity assays, indicating that the compound can trigger programmed cell death in tumor cells .

Neuropharmacological Effects

The compound has also been investigated for its potential neuropharmacological effects. Studies suggest that it may act as a modulator of neurotransmitter systems, particularly in the context of depression and anxiety disorders.

Effect Observation
Serotonin Reuptake InhibitionModerate inhibition observed in vitro
Dopamine ModulationEnhances dopamine release in animal models

These findings suggest that the compound could serve as a scaffold for developing new antidepressant medications .

Case Studies

  • Case Study on Anticancer Activity : A study involving the administration of this compound to mice with induced tumors showed a significant reduction in tumor size compared to control groups, highlighting its potential as an anticancer agent.
  • Neuropharmacology Study : Research on animal models indicated that chronic administration led to reduced anxiety-like behaviors, suggesting its utility in treating anxiety disorders.

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